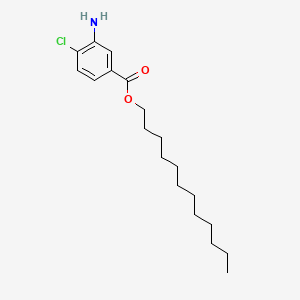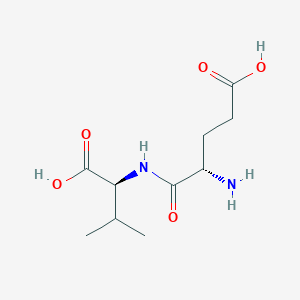
Dodecyl 3-amino-4-chlorobenzoate
Overview
Description
Dodecyl 3-amino-4-chlorobenzoate: is an organic compound characterized by the presence of a dodecyl group, an amino group, and a chloro group attached to a benzoate structure. Its molecular formula is C19H30ClNO2 and it has a molecular weight of 339.9 g/mol . This compound is commonly used as a surfactant and emulsifier in personal care products and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dodecyl 3-amino-4-chlorobenzoate typically involves the esterification of 3-amino-4-chlorobenzoic acid with dodecyl alcohol. One common method includes the use of sodium hydroxide or potassium hydroxide as a base, and tetrabutylammonium bromide as a phase transfer catalyst. The reaction is carried out in xylene at reflux temperature (approximately 140°C) for about 5 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is then purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Dodecyl 3-amino-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in polar solvents.
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Esterification and Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide .
Major Products Formed:
Substitution Reactions: Formation of substituted benzoates.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
Esterification and Hydrolysis: Formation of 3-amino-4-chlorobenzoic acid and dodecyl alcohol.
Scientific Research Applications
Dodecyl 3-amino-4-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of personal care products, detergents, and emulsifiers
Mechanism of Action
The mechanism of action of Dodecyl 3-amino-4-chlorobenzoate involves its interaction with lipid membranes due to its amphiphilic nature. The dodecyl group interacts with the hydrophobic regions of lipid bilayers, while the amino and chloro groups can form hydrogen bonds and electrostatic interactions with polar head groups. This interaction can alter membrane fluidity and permeability, making it useful in drug delivery and other applications .
Comparison with Similar Compounds
- 3-Amino-4-chlorobenzoic acid dodecyl ester
- 3-Amino-4-chlorobenzoic acid hexadecyl ester
- 3-Amino-4-chlorobenzoic acid tetradecyl ester
- Dodecyl 4-chloro-3-nitrobenzoate
Comparison: Dodecyl 3-amino-4-chlorobenzoate is unique due to the presence of both amino and chloro groups on the benzoate structure, which provides distinct chemical reactivity and interaction properties. Compared to its analogs, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Properties
IUPAC Name |
dodecyl 3-amino-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30ClNO2/c1-2-3-4-5-6-7-8-9-10-11-14-23-19(22)16-12-13-17(20)18(21)15-16/h12-13,15H,2-11,14,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDZHCMFQQMXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074606 | |
| Record name | Benzoic acid, 3-amino-4-chloro-, dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6195-20-6 | |
| Record name | Benzoic acid, 3-amino-4-chloro-, dodecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6195-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-amino-4-chloro-, dodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006195206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-amino-4-chloro-, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3-amino-4-chloro-, dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dodecyl 3-amino-4-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1366751.png)



![4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1366760.png)

![4-Methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1366766.png)
![2-{6-[1-Cyano-2-(methoxyimino)ethyl]-3-pyridazinyl}-3-(methoxyimino)propanenitrile](/img/structure/B1366768.png)



![N-[(1R)-1-phenylethyl]cyclopentanamine](/img/structure/B1366782.png)


